molecular formula C10H13N3O B8144174 (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No. B8144174
M. Wt: 191.23 g/mol
InChI Key: AYMSXIFDZOUXRX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation of Ligands and Catalyst Precursors : The optically active pyrazole derivative was used for preparing ligands and catalyst precursors in chemical reactions (Bovens, Togni, & Venanzi, 1993).

  • Determination of Absolute Configurations : Diastereo-enriched substituted derivatives were used to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker et al., 2000).

  • Anti-Hepatocellular Carcinoma Agents : A pyrazinyl and pyrimidinylamino derivative exhibited potent and selective anti-hepatocellular carcinoma activity (Lu et al., 2016).

  • Synthesis of Target Ligands : A three-step synthesis route was developed for a tert-butyl pyridinyl derivative, providing the target ligand in 64% overall yield (Shimizu, Holder, & Stoltz, 2013).

  • Conversion into Pyrazoles : Isothiazoles can be converted into pyrazoles, leading to 3-aminopyrazoles (Ioannidou & Koutentis, 2009).

  • Antihypertensive Properties : Some heterocyclic analogues demonstrated significant antihypertensive properties (Baldwin et al., 1980).

  • Anti-Tubercular and Anti-Cancer Drug Potential : Oxadiazole derivatives showed promising anti-tubercular activity and potential as new anti-cancer drugs (El-Azab et al., 2018).

  • Antioxidant Capacities : Some compounds showed significant antioxidant capacities, as measured by the ORAC method (Silva et al., 2010).

  • Antifungal, Anti-Inflammatory, and Analgesic Activity : Certain synthesized compounds exhibited significant antifungal activity, and a few showed excellent anti-inflammatory and analgesic activity (Udupi et al., 2007).

  • Antibacterial Activities : Hydrazinium salts of the compound showed more promising antibacterial activities than the corresponding free acids and the standard positive control antibiotic, Co-trimoxazole (Premkumar & Govindarajan, 2005).

properties

IUPAC Name

(4S)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSXIFDZOUXRX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
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(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

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